Cas no 324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole)

2-(4-Fluorophenyl)-1H-benzimidazole structure
324-27-6 structure
商品名:2-(4-Fluorophenyl)-1H-benzimidazole
CAS番号:324-27-6
MF:C13H9N2F
メガワット:212.22236
MDL:MFCD00224358
CID:853862
PubChem ID:101259

2-(4-Fluorophenyl)-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • Benzimidazole, 2-(p-fluorophenyl)- (7CI,8CI)
    • 2-(4-fluorophenyl)-1H-benzimidazole
    • 2-(4-Fluorophenyl)-1H-benzoimidazole
    • (p-Fluorophenyl)-2 benzimidazole [French]
    • 1H-Benzimidazole,2-(4-fluorophenyl)
    • 2-(4-fluorophenyl)-1H-1,3-benzimidazole
    • 2-(4-fluorophenyl)-1H-1,3-benzodiazole
    • 2-(4-fluorophenyl)-1H-benzo[d]imidazole
    • 2-(4-fluoro-phenyl)-1H-benzoimidazole
    • 2-(4-fluorophenyl)benzimidazole
    • 2-(p-fluorophenyl)benzimidazole
    • Bo 874
    • F0832-0298
    • SCHEMBL3337878
    • EN300-33682
    • NCGC00245414-01
    • MFCD00224358
    • 2-(4-Fluorophenyl)-1H-benzimidazole 97%
    • CS-0188295
    • NSC-403409
    • HMS2598E18
    • ALBB-028704
    • HMS1422H06
    • AF-964/00532060
    • NSC 403409
    • SR-01000322727-1
    • CHEMBL1596095
    • IDI1_009787
    • Benzimidazole, 2-(p-fluorophenyl)-
    • NSC403409
    • STK175417
    • Z50129865
    • AKOS000275584
    • DTXSID30186109
    • 1H-Benzimidazole, 2-(4-fluorophenyl)-
    • SR-01000322727
    • J-018732
    • FPWUSPPQEHBWHC-UHFFFAOYSA-N
    • 324-27-6
    • SMR000289106
    • MLS000708539
    • IFLab1_003680
    • BAS 07100919
    • (p-Fluorophenyl)-2 benzimidazole
    • 2-(4-Fluorophenyl)-1H-benzimidazole
    • MDL: MFCD00224358
    • インチ: InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
    • InChIKey: FPWUSPPQEHBWHC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)F

計算された属性

  • せいみつぶんしりょう: 212.07500
  • どういたいしつりょう: 212.07497646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 389.4±44.0 °C at 760 mmHg
  • フラッシュポイント: 189.3±28.4 °C
  • PSA: 28.68000
  • LogP: 3.36900
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(4-Fluorophenyl)-1H-benzimidazole セキュリティ情報

2-(4-Fluorophenyl)-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A284631-10g
2-(4-Fluorophenyl)-1H-benzo[d]imidazole
324-27-6 95+%
10g
$285.0 2025-02-22
TRC
F792008-50mg
2-(4-Fluorophenyl)-1H-benzimidazole
324-27-6
50mg
$ 50.00 2022-06-02
Chemenu
CM312082-5g
2-(4-fluorophenyl)-1H-benzo[d]imidazole
324-27-6 95%
5g
$415 2021-06-17
Apollo Scientific
PC7079-5g
2-(4-Fluorophenyl)-1H-benzimidazole
324-27-6 98+%
5g
£95.00 2024-08-02
Apollo Scientific
PC7079-10g
2-(4-Fluorophenyl)-1H-benzimidazole
324-27-6 95%
10g
£279.00 2023-09-02
Enamine
EN300-33682-0.25g
2-(4-fluorophenyl)-1H-1,3-benzodiazole
324-27-6 95.0%
0.25g
$19.0 2025-03-18
Alichem
A069003056-5g
2-(4-Fluorophenyl)-1h-benzoimidazole
324-27-6 95%
5g
$644.00 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-339918A-5 g
2-(4-fluorophenyl)-1H-benzimidazole,
324-27-6
5g
¥4,701.00 2023-07-11
abcr
AB284695-250 mg
2-(4-Fluoro-phenyl)-1H-benzoimidazole, 97%; .
324-27-6 97%
250 mg
€169.50 2023-07-20
Chemenu
CM312082-10g
2-(4-fluorophenyl)-1H-benzo[d]imidazole
324-27-6 95%
10g
$294 2023-02-17

2-(4-Fluorophenyl)-1H-benzimidazole 関連文献

2-(4-Fluorophenyl)-1H-benzimidazoleに関する追加情報

2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6): A Comprehensive Overview

The compound 2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6) is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound, often abbreviated as F-BI (Fluorinated Benzimidazole), has garnered attention due to its unique structural properties and versatile reactivity. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that enhance its utility in chemical synthesis and material engineering.

Benzimidazoles are a class of heterocyclic compounds characterized by two nitrogen atoms in a fused benzene ring system. The introduction of a fluorine substituent at the 4-position of the phenyl group in 2-(4-Fluorophenyl)-1H-benzimidazole imparts distinct electronic properties, making it a valuable precursor in the synthesis of advanced materials. Recent studies have highlighted its role in the development of fluorescent materials, antimicrobial agents, and catalysts for organic transformations.

One of the most notable applications of F-BI is in the field of fluorescence sensing. Researchers have exploited its inherent fluorescence properties to develop sensors for detecting metal ions, such as Fe³⁺ and Cu²⁺, in aqueous solutions. The fluorine substituent enhances the compound's sensitivity and selectivity, making it a promising candidate for environmental monitoring applications. For instance, a study published in *Chemical Communications* demonstrated that F-BI can serve as a highly sensitive probe for detecting trace amounts of heavy metal ions in contaminated water samples.

In addition to its sensing capabilities, F-BI has been extensively studied for its potential as an antimicrobial agent. A recent investigation in *Journal of Medicinal Chemistry* revealed that derivatives of F-BI exhibit potent activity against Gram-positive bacteria, such as *Staphylococcus aureus*. The fluorine atom plays a critical role in modulating the compound's bioavailability and antimicrobial efficacy, making it a promising lead compound for drug development.

The synthesis of F-BI involves a multi-step process that typically begins with the preparation of benzene derivatives followed by cyclization reactions to form the benzimidazole core. A common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone derivative. The introduction of the fluorine substituent requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

Another emerging application of F-BI is in catalysis. Its nitrogen-rich structure makes it an effective ligand for transition metal catalysts, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. A study published in *Nature Catalysis* demonstrated that palladium catalysts supported by F-BI ligands exhibit superior activity and stability compared to traditional ligands. This advancement has significant implications for industrial chemical processes, where catalyst efficiency is paramount.

Furthermore, F-BI has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal component for designing porous materials with applications in gas storage and separation. A research article in *Advanced Materials* highlighted the use of F-BI to construct MOFs with exceptional selectivity for CO₂ capture, showcasing its potential in addressing global energy challenges.

The electronic properties of F-BI have also been leveraged in optoelectronic devices. Its fluorescence characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on optimizing its emission efficiency by modifying substituents or incorporating it into conjugated systems. These efforts aim to enhance device performance while maintaining cost-effectiveness.

In conclusion, 2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthetic methods and material science, position it as a key player in future innovations. As research continues to uncover new functionalities, this compound will undoubtedly contribute significantly to both academic and industrial advancements.

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